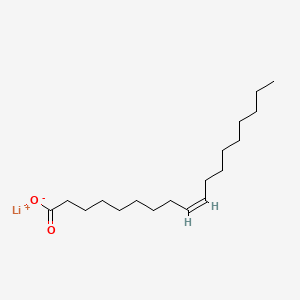![molecular formula C11H18N2 B13797912 n-[2-(Pyridin-2-yl)ethyl]butan-1-amine CAS No. 6311-97-3](/img/structure/B13797912.png)
n-[2-(Pyridin-2-yl)ethyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridin-2-ylethyl)butan-1-amine is an organic compound with the molecular formula C11H18N2This compound is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a butylamine group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)butan-1-amine typically involves the reaction of 2-pyridineethanamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(2-pyridin-2-ylethyl)butan-1-amine may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyridin-2-ylethyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amines .
Aplicaciones Científicas De Investigación
N-(2-pyridin-2-ylethyl)butan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-pyridin-2-ylethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-pyridin-2-ylethyl)butan-1-amine include other pyridine derivatives and butylamine derivatives. Examples include:
- 2-Pyridineethanamine
- N-butylamine
- N-(2-pyridin-2-ylethyl)propylamine
Uniqueness
What sets N-(2-pyridin-2-ylethyl)butan-1-amine apart from these similar compounds is its unique combination of the pyridine ring and the butylamine group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Número CAS |
6311-97-3 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-8-12-10-7-11-6-4-5-9-13-11/h4-6,9,12H,2-3,7-8,10H2,1H3 |
Clave InChI |
YQYQAPCJXPYSBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
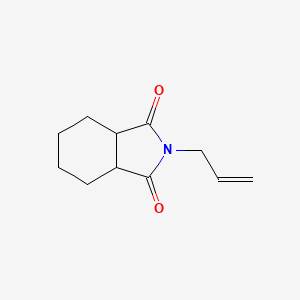
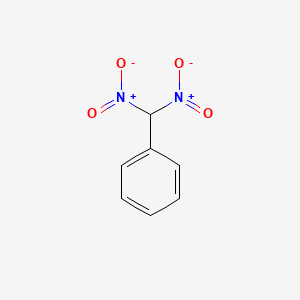
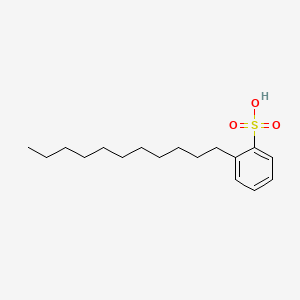
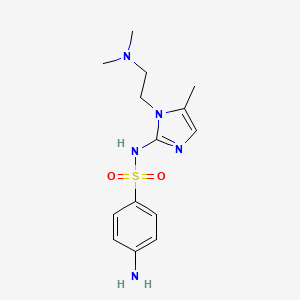
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
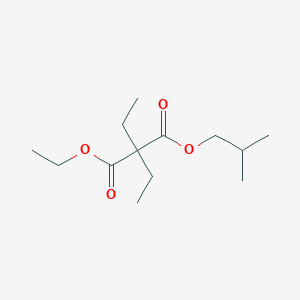

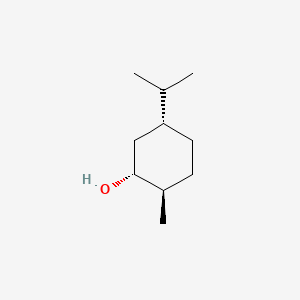

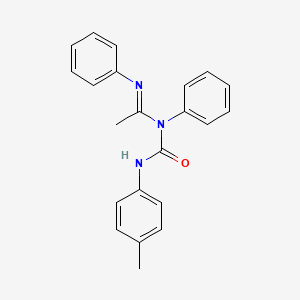
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
